3-Chloro-1H-indazole-5-boronic acid
Description
3-Chloro-1H-indazole-5-boronic acid (CAS: Not explicitly provided; referenced as MFCD22684710 in ) is a heterocyclic boronic acid derivative with a chlorine substituent at position 3 and a boronic acid group at position 5 of the indazole scaffold. Its molecular formula is C₇H₅BClN₂O₂ (calculated molecular weight: 226.48 g/mol). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceutical and materials science research .
Properties
IUPAC Name |
(3-chloro-2H-indazol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3,12-13H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOGRKMZCGEIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NN=C2C=C1)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indazole-5-boronic acid typically involves multiple steps, starting with the preparation of the indazole core. One common method is the cyclization of o-aminobenzonitriles with chloroacetic acid under acidic conditions. The resulting indazole derivative is then functionalized with a boronic acid group through a boronation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-indazole-5-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chloro group can be reduced to form an amino group.
Substitution: The indazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols.
Amino Derivatives: Resulting from the reduction of the chloro group.
Substituted Indazoles: Produced through nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-1H-indazole-5-boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of kinase inhibitors.
Industry: Employed in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 3-Chloro-1H-indazole-5-boronic acid exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boronic Acid Derivatives
a) (5-Chloro-2-hydroxy-4-methylphenyl)boronic acid (CAS: MFCD31697530)
- Structural Differences : Lacks the indazole core; features a benzene ring substituted with hydroxyl, methyl, and chlorine groups.
- Reactivity : The hydroxyl group enhances hydrogen bonding but reduces stability in acidic conditions compared to the indazole-boronic acid hybrid.
- Applications : Primarily used in coupling reactions where steric bulk is less critical .
b) [2-Chloro-3-(methoxycarbonyl)phenyl]boronic acid (CAS: MFCD27578493)
- Structural Differences : Contains a methoxycarbonyl group at position 3, introducing electron-withdrawing effects that enhance electrophilicity.
- Reactivity : The electron-withdrawing group accelerates Suzuki coupling rates but may reduce solubility in polar solvents.
- Applications : Suitable for synthesizing ester-functionalized biaryls .
c) 3-Bromo-1-methyl-1H-pyrazole-5-boronic Acid Pinacol Ester (CAS: 1038827-92-7)
- Structural Differences : Pyrazole core with a bromine substituent and pinacol ester protecting the boronic acid.
- Reactivity : The pinacol ester improves stability and shelf life but requires deprotection before coupling.
- Applications : Used in controlled reactions where prolonged storage is necessary .
Indazole Derivatives Without Boronic Acid
a) 3-Chloro-5-hydroxy-1H-indazole (CAS: 885519-34-6)
- Structural Differences : Replaces the boronic acid with a hydroxyl group.
- Physicochemical Properties : Higher solubility in aqueous media due to the hydroxyl group but lacks cross-coupling utility.
- Applications : Serves as a precursor for functionalized indazoles in drug discovery .
b) 5-Chloro-1H-indazole-3-carboxylic Acid (CAS: 1077-95-8)
- Structural Differences : Carboxylic acid substituent at position 3 instead of boronic acid.
- Reactivity: Participates in acid-base reactions and amide bond formation but cannot undergo Suzuki coupling.
- Applications : Used in peptidomimetic synthesis and metal-organic frameworks .
c) 3-Chloro-5-nitro-1H-indazole (CAS: 4812-45-7)
Halogen-Substituted Indazoles
a) 7-Chloro-1H-indole Derivatives (e.g., Compound 77 in )
- Structural Differences : Indole core with chlorine at position 7 and imidazolyl substituents.
- Biological Activity : Demonstrated kinase inhibition in preliminary studies, though boronic acid-containing analogs may offer improved binding .
b) 5-Bromo-3-(chloromethyl)-1H-indazole (CAS: 27328-69-4)
Key Comparative Data
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 3-Chloro-1H-indazole-5-boronic acid | Indazole | Cl (C3), B(OH)₂ (C5) | 226.48 | Suzuki coupling, drug discovery |
| (5-Chloro-2-hydroxy-4-methylphenyl)boronic acid | Benzene | Cl (C5), OH (C2), CH₃ (C4) | 200.45 | Materials science |
| 5-Chloro-1H-indazole-3-carboxylic acid | Indazole | Cl (C5), COOH (C3) | 196.59 | Peptidomimetics, MOFs |
| 3-Chloro-5-nitro-1H-indazole | Indazole | Cl (C3), NO₂ (C5) | 197.58 | Agrochemicals, explosives |
Research Findings and Trends
- Synthetic Utility : Boronic acid derivatives like this compound are indispensable in cross-coupling reactions, outperforming carboxylic acid or nitro-substituted analogs in forming carbon-carbon bonds .
- Biological Relevance : Chlorine at position 3 may enhance lipophilicity and target binding in kinase inhibitors, a feature shared with 7-chloroindole derivatives .
- Stability Challenges : Unlike pinacol-protected boronic acids, the unprotected boronic acid group in the target compound requires careful handling to avoid protodeboronation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
